1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Various halogenating agents, acids, or bases can be used depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with various molecular targets.
Industry: Its chemical properties could make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-(diethylamino)ethyl][1-(3,4-dimethoxyphenyl)propan-2-yl]amine
- **2-(3,4-dimethoxyphenyl)ethylamine derivatives
Uniqueness
1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure gives it distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C30H40N2O6 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H40N2O6/c1-8-31(9-2)14-15-32-27(21-10-13-24(36-6)25(17-21)37-7)26(29(34)30(32)35)28(33)23-12-11-22(16-20(23)5)38-18-19(3)4/h10-13,16-17,19,27,33H,8-9,14-15,18H2,1-7H3/b28-26+ |
InChI Key |
XAEHXGIDJLSLCJ-BYCLXTJYSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC(C)C)C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC(C)C)C)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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